Cas no 2137516-08-4 (7-Azabicyclo[4.2.0]octane-7-propanamine, β,β-difluoro-)
7-Azabicyclo[4.2.0]octane-7-propanamine, β,β-difluoro- Chemical and Physical Properties
Names and Identifiers
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- 3-{7-azabicyclo[4.2.0]octan-7-yl}-2,2-difluoropropan-1-amine
- 3-(7-Azabicyclo[4.2.0]octan-7-yl)-2,2-difluoropropan-1-amine
- 7-Azabicyclo[4.2.0]octane-7-propanamine, β,β-difluoro-
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- Inchi: 1S/C10H18F2N2/c11-10(12,6-13)7-14-5-8-3-1-2-4-9(8)14/h8-9H,1-7,13H2
- InChI Key: WDLATWCSHMOHHX-UHFFFAOYSA-N
- SMILES: FC(CN)(CN1CC2CCCCC12)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- XLogP3: 1.5
- Topological Polar Surface Area: 29.3
7-Azabicyclo[4.2.0]octane-7-propanamine, β,β-difluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-789057-0.05g |
3-{7-azabicyclo[4.2.0]octan-7-yl}-2,2-difluoropropan-1-amine |
2137516-08-4 | 95.0% | 0.05g |
$1129.0 | 2025-03-21 | |
| Enamine | EN300-789057-0.1g |
3-{7-azabicyclo[4.2.0]octan-7-yl}-2,2-difluoropropan-1-amine |
2137516-08-4 | 95.0% | 0.1g |
$1183.0 | 2025-03-21 | |
| Enamine | EN300-789057-0.25g |
3-{7-azabicyclo[4.2.0]octan-7-yl}-2,2-difluoropropan-1-amine |
2137516-08-4 | 95.0% | 0.25g |
$1235.0 | 2025-03-21 | |
| Enamine | EN300-789057-0.5g |
3-{7-azabicyclo[4.2.0]octan-7-yl}-2,2-difluoropropan-1-amine |
2137516-08-4 | 95.0% | 0.5g |
$1289.0 | 2025-03-21 | |
| Enamine | EN300-789057-1.0g |
3-{7-azabicyclo[4.2.0]octan-7-yl}-2,2-difluoropropan-1-amine |
2137516-08-4 | 95.0% | 1.0g |
$1343.0 | 2025-03-21 | |
| Enamine | EN300-789057-2.5g |
3-{7-azabicyclo[4.2.0]octan-7-yl}-2,2-difluoropropan-1-amine |
2137516-08-4 | 95.0% | 2.5g |
$2631.0 | 2025-03-21 | |
| Enamine | EN300-789057-5.0g |
3-{7-azabicyclo[4.2.0]octan-7-yl}-2,2-difluoropropan-1-amine |
2137516-08-4 | 95.0% | 5.0g |
$3894.0 | 2025-03-21 | |
| Enamine | EN300-789057-10.0g |
3-{7-azabicyclo[4.2.0]octan-7-yl}-2,2-difluoropropan-1-amine |
2137516-08-4 | 95.0% | 10.0g |
$5774.0 | 2025-03-21 |
7-Azabicyclo[4.2.0]octane-7-propanamine, β,β-difluoro- Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 7-Azabicyclo[4.2.0]octane-7-propanamine, β,β-difluoro-
Professional Introduction to 7-Azabicyclo[4.2.0]octane-7-propanamine, β,β-difluoro (CAS No. 2137516-08-4)
7-Azabicyclo[4.2.0]octane-7-propanamine, β,β-difluoro, identified by the chemical compound code CAS No. 2137516-08-4, is a highly specialized molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic amines characterized by its unique bicyclic structure, which includes a nitrogen atom integrated into the bicyclic framework. The presence of two fluorine atoms at the β positions introduces additional electronic and steric properties, making this compound a promising candidate for various biological and chemical applications.
The< strong>7-Azabicyclo[4.2.0]octane scaffold is particularly intriguing due to its rigid three-dimensional conformation, which can be exploited to design molecules with specific binding affinities and metabolic stability. This structural motif has been extensively studied for its potential in drug discovery, particularly in the development of enzymes inhibitors and receptor modulators. The incorporation of fluorine atoms further enhances the compound's pharmacological profile by improving lipophilicity and metabolic resistance, key factors in drug efficacy and bioavailability.
In recent years, there has been a surge in research focused on the development of novel fluorinated heterocycles for medicinal applications. The< strong>β,β-difluoro substitution pattern in 7-Azabicyclo[4.2.0]octane-7-propanamine has been shown to significantly influence the compound's interactions with biological targets. Studies have demonstrated that such fluorinated compounds can exhibit enhanced binding affinity and selectivity due to the electron-withdrawing nature of fluorine, which can modulate electronic distributions in the molecule.
One of the most compelling aspects of this compound is its potential in the development of antiviral and antibacterial agents. The rigid bicyclic structure provides a stable platform for designing molecules that can disrupt viral replication or bacterial enzyme function. Furthermore, the< strong>fluorine atoms can serve as handles for further derivatization, allowing chemists to fine-tune the compound's properties for specific therapeutic needs.
The pharmacokinetic properties of 7-Azabicyclo[4.2.0]octane-7-propanamine are also of great interest. Preclinical studies have suggested that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and moderate metabolic clearance rates. These characteristics make it an attractive candidate for further development into therapeutic agents that require multiple daily dosing or have stringent absorption distribution and excretion requirements.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has been instrumental in optimizing the design of 7-Azabicyclo[4.2.0]octane-7-propanamine derivatives. By leveraging machine learning algorithms and molecular docking techniques, researchers can rapidly screen large libraries of analogs to identify compounds with improved potency and reduced off-target effects.
The synthesis of< strong>7-Azabicyclo[4.2.0]octane-7-propanamine, β,β-difluoro presents unique challenges due to its complex cyclic structure and sensitive functional groups. However, recent methodological breakthroughs have made it more feasible to produce this compound on a scalable basis. These advancements include novel catalytic systems that facilitate ring-closure reactions and innovative fluorination techniques that allow for precise placement of fluorine atoms at desired positions.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. The unique structural features of 7-Azabicyclo[4.2.0]octane-7-propanamine make it a versatile building block for designing molecules with tailored properties for industrial use.
In conclusion, 7-Azabicyclo[4.2.0]octane-7-propanamine, β,β-difluoro (CAS No. 2137516-08-4) is a remarkable compound with significant potential in multiple domains of chemistry and biology. Its unique structural features and favorable pharmacological properties make it an invaluable asset in the quest for novel therapeutic agents and functional materials.
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